molecular formula C7H7N3OS2 B8811485 7-hydroxy-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione CAS No. 124724-18-1

7-hydroxy-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B8811485
CAS No.: 124724-18-1
M. Wt: 213.3 g/mol
InChI Key: UBJSDQUNZGNUDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-hydroxy-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that combines the structural features of thiazole and pyrimidine rings. This compound is of significant interest due to its diverse pharmacological activities, including antimicrobial, antiviral, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

7-hydroxy-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

124724-18-1

Molecular Formula

C7H7N3OS2

Molecular Weight

213.3 g/mol

IUPAC Name

3,5-dimethyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C7H7N3OS2/c1-3-8-5-4(6(11)9-3)13-7(12)10(5)2/h1-2H3,(H,8,9,11)

InChI Key

UBJSDQUNZGNUDH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=O)N1)SC(=S)N2C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl 4-amino-3-methylthiazoline-2-thione-5-carboxylate (1.4 g, 6.4 mmoles), prepared according to the procedure of Gewald, J. Prakt. Chem., 32, 26-30 (1966), was suspended in approximately 40 ml of ethanol. Acetamidine hydrochloride (0.6 g, 6.4 mmole) and 2.77 g (12.8 mmole) of a 25% solution of sodium methoxide in methanol were added to the suspension and the resultant mixture refluxed for approximately 20 hours. The ethanol was removed in vacuo and the residue was suspended in water and neutralized with concentrated hydrochloric acid. The resultant precipitate was filtered and dried to provide 1 g of 3,5-dimethyl-6H-thiazolo[4,5-d]pyrimidin-7-one-2-thione. The structural assignment was confirmed by nuclear magnetic resonance spectral analysis.
Quantity
1.4 g
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reactant
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Quantity
0.6 g
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reactant
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[Compound]
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solution
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resultant mixture
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Synthesis routes and methods II

Procedure details

Ethyl 4-amino-3-methylthiazoline-2-thione-5-carboxylate (1.4g, 6.4 mmoles), prepared according to the procedure of Gewald, J. Prakt. Chem., 32, 26-30 (1966), was suspended in approximately 40ml of ethanol. Acetamidine hydrochloride (0.6g, 6.4 mmole) and 2.77g (12.8 mmole) of a 25% solution of sodium methoxide in methanol were added to the suspension and the resultant mixture refluxed for approximately 20 hours. The ethanol was removed in vacuo and the residue was suspended in water and neutralized with concentrated hydrochloric acid. The resultant precipitate was filtered and dried to provide 1g of 3,5-dimethyl-6H-thiazolo[4,5-d]pyrimidin-7-one-2-thione. The structural assignment was confirmed by nuclear magnetic resonance spectral analysis.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

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